BenchChemオンラインストアへようこそ!

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Anticonvulsant Discovery GABA-A Receptor Structure-Activity Relationship

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (CAS 312266-80-1) is a synthetic organic compound belonging to the 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide class. It features a 4,6-dimethylpyrimidine ring linked via a thioether bridge to an acetamide group bearing a 3-chloro-4-methylphenyl substituent.

Molecular Formula C15H16ClN3OS
Molecular Weight 321.82
CAS No. 312266-80-1
Cat. No. B2572284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide
CAS312266-80-1
Molecular FormulaC15H16ClN3OS
Molecular Weight321.82
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)Cl
InChIInChI=1S/C15H16ClN3OS/c1-9-4-5-12(7-13(9)16)19-14(20)8-21-15-17-10(2)6-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20)
InChIKeyIDNKCWSLVCWDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Classification and Core Scaffold of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (CAS 312266-80-1)


N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (CAS 312266-80-1) is a synthetic organic compound belonging to the 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide class [1]. It features a 4,6-dimethylpyrimidine ring linked via a thioether bridge to an acetamide group bearing a 3-chloro-4-methylphenyl substituent [2]. This scaffold is shared with several bioactive molecules, including the selective SIRT2 inhibitors SirReal1 and SirReal2, as well as a series of compounds with moderate anticonvulsant activity [1][3]. The compound is commercially available for research purposes with a typical purity of 97% .

Why N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide Cannot Be Simply Substituted with Other In-Class Analogs


Despite sharing the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide core, minor alterations to the N-phenyl substituent profoundly impact both the potency and the biological target selectivity of this compound class. In the context of SIRT2 inhibition, the IC50 value varies drastically from 42 nM for the most potent analog (28e, with a specific N-phenyl substitution) to 3.7 μM for SirReal1 (N-(5-benzylthiazol-2-yl)) [1]. Similarly, for anticonvulsant activity, the 4-bromophenyl analog (1e) was the most efficacious, statistically extending latency by 3.4 times, while other derivatives like 1h were completely inactive [2]. These steep structure-activity relationships demonstrate that a generic substitution of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide with a different analog would result in unpredictable and likely divergent biological outcomes, making direct replacement without validation scientifically unsound.

Quantitative Differentiation Evidence for N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide Against Key Analogs


Structural and Physicochemical Differentiation from the Most Active Anticonvulsant Analog

The target compound contains a 3-chloro-4-methylphenyl substituent, distinguishing it from the most active anticonvulsant analog in its series, N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (compound 1e). Compound 1e demonstrated a docking binding energy of -7.0 kcal/mol for the GABA-A receptor and -8.0 kcal/mol for GABA-aminotransferase, and in a PTZ-induced seizure model, it statistically significantly extended the latency period by 3.4 times and reduced seizure duration by 2.2 times, also reducing lethality by 80% [1]. The specific activity of the 3-chloro-4-methylphenyl analog has not been individually reported in this model, highlighting a critical data gap for direct comparison [1].

Anticonvulsant Discovery GABA-A Receptor Structure-Activity Relationship

Differentiation from SirReal2 in SIRT2 Inhibition: A Structural Basis for Altered Selectivity

SirReal2 (2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide) is a potent and isotype-selective SIRT2 inhibitor with an IC50 of 140 nM, showing minimal effects on SIRT3-5 and inducing tubulin hyperacetylation in HeLa cells . The target compound N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide differs in its N-aryl substituent by possessing a simpler, less bulky 3-chloro-4-methylphenyl group instead of the extended (5-(naphthalen-1-ylmethyl)thiazol-2-yl) moiety. In the related N-phenylacetamide SIRT2 inhibitor series, simpler phenyl substituents yielded a range of potencies, with the most potent analog (28e) achieving an IC50 of 42 nM [1]. The specific inhibitory activity of the 3-chloro-4-methylphenyl analog against SIRT2 has not been reported [1].

SIRT2 Inhibition Epigenetics Cancer Research

Commercially Available Purity Benchmarking Against Research-Grade Analogs

The compound is listed with a minimum purity of 97% from multiple suppliers, including CymitQuimica (as Fluorochem brand) and Leyan . This is comparable to the commercially available purity of key analogs: SirReal2 is available as an analytical standard at ≥98% , and SirReal1 is available at 99.82% . No data on polymorphic forms, solvates, or detailed physicochemical properties (e.g., melting point, logD, solubility) are publicly available for this specific compound, which contrasts with the more thoroughly characterized SirReal series .

Chemical Procurement Purity Comparison Lead Discovery

Physicochemical Property Differentiation Based on In Silico Descriptors

The target compound has a computed XLogP3 of 4.3 and a molecular weight of 321.8 g/mol [1]. By comparison, the potent SIRT2 inhibitor SirReal2 has a substantially higher molecular weight of 420.55 g/mol, and SirReal1 has a molecular weight of 370.49 g/mol . The lower molecular weight and lipophilicity of the target compound suggest potentially superior ligand efficiency and solubility characteristics, although experimental solubility and permeability data are not available for direct confirmation [1].

Drug-likeness ADME Prediction Physicochemical Properties

Best-Fit Research Application Scenarios for N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (CAS 312266-80-1) Based on Available Evidence


Focused Library Screening for Novel SIRT2 Inhibitors with Alternative Physicochemical Profiles

Given that the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide scaffold is a validated pharmacophore for SIRT2 inhibition, this compound serves as a valuable entry for diversity-oriented screening of N-aryl substituted analogs. Its lower molecular weight (321.8 g/mol) and lipophilicity (XLogP3 4.3) compared to SirReal2 (MW 420.55) make it a suitable candidate fragment for hit expansion or scaffold-hopping campaigns aimed at improving ligand efficiency [1].

Expanding the Structure-Activity Relationship of Anticonvulsant 4,6-Dimethylpyrimidine Thioacetamides

The anticonvulsant series reported by Severina et al. (2020) identified the 4-bromophenyl analog (1e) as the most active compound in a PTZ-induced seizure model [2]. Incorporating the target compound, with its distinct 3-chloro-4-methylphenyl substituent, into a broader SAR study can help map the steric and electronic requirements for GABA-A receptor binding and in vivo seizure protection, addressing a key data gap in the published work.

Chemical Probe Development for Evaluating Off-Target Effects of SIRT2 Inhibitors

The structural similarity to SirReal1 and SirReal2, combined with a simpler substitution pattern, makes this compound a potential negative control or selectivity probe in SIRT2 cell-based assays. Its lack of the extended (naphthalen-1-ylmethyl)thiazole group, which is a key determinant of SIRT2 affinity in SirReal2 , could be exploited to assess the contribution of this moiety to both target engagement and off-target binding.

Building Block for PROTAC and Bifunctional Degrader Design

The 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide core has been incorporated into PROTAC molecules, such as SirReal1-O-propargyl (IC50 2.4 μM), designed to degrade SIRT2 . The 3-chloro-4-methylphenyl variant, with its available acetamide NH group and the potential for further functionalization of the chloro and methyl positions, represents a versatile building block for constructing novel heterobifunctional degraders with altered E3 ligase recruitment properties.

Quote Request

Request a Quote for N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.